Sinapaldehyde

Catalog No.
S622075
CAS No.
4206-58-0
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinapaldehyde

CAS Number

4206-58-0

Product Name

Sinapaldehyde

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+

InChI Key

CDICDSOGTRCHMG-ONEGZZNKSA-N

Synonyms

3,5-Dimethoxy-4-hydroxycinnamaldehyde

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC=O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C=O

Anti-Cancer Properties:

Several studies have investigated the potential anti-cancer properties of Sinapaldehyde. Research suggests it may inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells []. This effect is attributed to its ability to induce apoptosis (programmed cell death) and disrupt cell cycle progression []. However, further research is needed to fully understand the mechanisms of action and potential clinical applications of Sinapaldehyde in cancer treatment.

Antibacterial and Antifungal Activities:

Sinapaldehyde has also demonstrated promising antibacterial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, including those resistant to conventional antibiotics [, ]. This suggests its potential application in the development of novel antimicrobial agents to combat antibiotic resistance, a significant public health concern.

Plant-Growth Promoting Effects:

Research suggests Sinapaldehyde can act as a plant growth promoter. Studies have shown it can enhance root development, increase chlorophyll content, and improve plant stress tolerance [, ]. These findings suggest its potential application in sustainable agriculture to improve crop yield and resilience.

Sinapaldehyde is an organic compound with the chemical formula C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_{4}. It is classified as a derivative of cinnamaldehyde, distinguished by the presence of a hydroxy group at position 4 and methoxy groups at positions 3 and 5 on the aromatic ring. This compound plays a significant role in the biosynthesis of lignin, as it is an intermediate in the formation of sinapyl alcohol, which is crucial for plant structure and defense mechanisms . Sinapaldehyde is also known for its antifungal properties, contributing to its biological significance .

Sinapaldehyde exhibits various biological activities that are being explored in scientific research. Here are some potential mechanisms:

  • Antioxidant activity: The structure of sinapaldehyde allows it to scavenge free radicals, potentially contributing to its antioxidant properties.
  • Anticarcinogenic effects: Studies suggest sinapaldehyde might play a role in inhibiting the growth and proliferation of cancer cells. The exact mechanism requires further investigation.
  • Antimicrobial activity: Sinapaldehyde has been shown to possess antimicrobial properties against certain bacteria and fungi. The mechanism might involve disruption of microbial membranes.
  • Toxicity: LD50 (oral, rat) > 2000 mg/kg. This indicates a low level of acute oral toxicity. However, occupational exposure limits for sinapaldehyde might be established due to its irritant properties.
  • Flammability: Flammable liquid [].
, particularly in the formation of sinapyl alcohol through reduction reactions catalyzed by dehydrogenase enzymes. In Arabidopsis thaliana, for example, dihydroflavonol 4-reductase reduces sinapaldehyde using NADP+^+ as a cofactor . Additionally, sinapaldehyde can undergo methylation and hydroxylation reactions, further modifying its structure and enhancing its biological activity.

Sinapaldehyde exhibits notable biological activities, primarily as an antifungal agent. It disrupts fungal growth and reproduction, making it valuable in agricultural applications for controlling fungal diseases . Moreover, it serves as a plant metabolite, contributing to various metabolic pathways within plants. Its role in lignin biosynthesis also implicates it in plant structural integrity and defense responses against pathogens.

The synthesis of sinapaldehyde can be achieved through several methods:

  • Biosynthetic Pathway: In plants like Liquidambar styraciflua, sinapaldehyde is synthesized from coniferyl aldehyde via hydroxylation followed by methylation .
  • Chemical Synthesis: Laboratory methods may involve the reaction of appropriate starting materials under controlled conditions to yield sinapaldehyde. For instance, reactions involving phenolic compounds and aldehydes can lead to its formation .

Sinapaldehyde has several applications across different fields:

  • Agriculture: Utilized as an antifungal agent to protect crops from fungal infections.
  • Pharmaceuticals: Investigated for potential therapeutic properties due to its antimicrobial activity.
  • Food Industry: Its presence in wine can influence flavor and stability, particularly in cork stoppers where it may leach into the beverage .

Research has shown that sinapaldehyde interacts with various biological molecules, influencing metabolic pathways. Its antifungal properties have been documented in studies examining its efficacy against specific fungal strains. Additionally, investigations into its interactions with other phenolic compounds suggest potential synergistic effects that enhance its biological activity .

Sinapaldehyde shares structural similarities with several other compounds within the phenolic and cinnamaldehyde classes. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
CinnamaldehydeSimple aldehyde with a phenyl groupLacks hydroxyl and methoxy substituents
Coniferyl AldehydeHydroxy group but no methoxy groupsPrecursor to sinapaldehyde
Ferulic AcidContains methoxy and hydroxy groupsMore complex structure with additional functionalities
Sinapyl AlcoholReduced form of sinapaldehydeLacks aldehyde functionality

Sinapaldehyde's unique combination of hydroxy and methoxy groups distinguishes it from these similar compounds, giving it specific biological activities and roles within plant metabolism .

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

UNII

4VB87UV6WG

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Sinapaldehyde

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-08-15

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